4-Aminobenzoic acid;2-pyridin-2-ylpyridine
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Overview
Description
4-Aminobenzoic acid;2-pyridin-2-ylpyridine is a compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . It is a combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine, both of which are known for their significant roles in various chemical and biological processes.
Preparation Methods
The synthesis of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves the combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine through various synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 2,3-diaminopyridine in the presence of polyphosphoric acid . This reaction yields 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline, which can be further treated with diethyl ethoxymethylenemalonate in absolute ethanol to obtain the desired compound .
Chemical Reactions Analysis
4-Aminobenzoic acid;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: The compound can form Schiff bases through condensation reactions with aromatic aldehydes.
Scientific Research Applications
4-Aminobenzoic acid;2-pyridin-2-ylpyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
4-Aminobenzoic acid;2-pyridin-2-ylpyridine can be compared with other similar compounds such as:
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate in bacteria and its use in sunscreen formulations.
2-Pyridin-2-ylpyridine: A versatile ligand used in coordination chemistry and the development of metal-organic frameworks.
The uniqueness of this compound lies in its combined structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
781671-16-7 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7NO2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
InChI Key |
UQUDNLJQFOIDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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